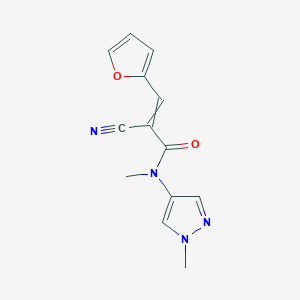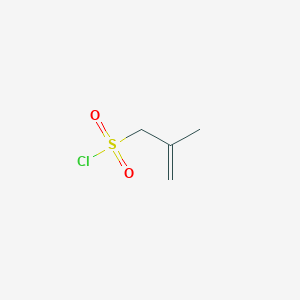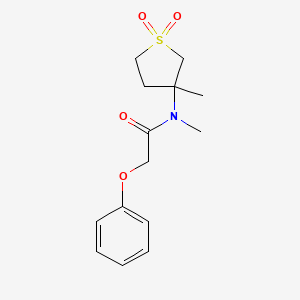
N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)-2-phenoxyacetamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animals. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra region of the brain, leading to a reduction in dopamine levels and the onset of motor symptoms.
作用机制
N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)-2-phenoxyacetamide is converted to its active metabolite, MPP+, by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ then selectively targets and destroys dopaminergic neurons in the substantia nigra region of the brain, leading to a reduction in dopamine levels and the onset of motor symptoms.
Biochemical and physiological effects:
This compound-induced neurodegeneration results in a reduction in dopamine levels, which leads to a range of motor symptoms, including tremors, rigidity, and bradykinesia. This compound also causes changes in the levels of other neurotransmitters, including serotonin and norepinephrine, and has been shown to induce oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)-2-phenoxyacetamide is a useful tool for studying Parkinson's disease and related disorders in animal models due to its ability to selectively destroy dopaminergic neurons in the substantia nigra region of the brain. However, this compound-induced neurodegeneration is not identical to the neurodegeneration that occurs in Parkinson's disease, and researchers must be cautious when interpreting their results. Additionally, this compound is a potent neurotoxin that can be dangerous if mishandled, and researchers must take appropriate safety precautions when working with this compound.
未来方向
There are several areas of future research that could benefit from the use of N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)-2-phenoxyacetamide. These include:
1. Investigating the mechanisms underlying this compound-induced neurodegeneration to identify potential targets for therapeutic interventions.
2. Developing new animal models of Parkinson's disease that more closely mimic the disease's progression in humans.
3. Testing potential treatments for Parkinson's disease in animal models using this compound-induced neurodegeneration as a screening tool.
4. Using this compound to investigate the role of dopamine in other neurological disorders, such as schizophrenia and addiction.
5. Developing safer and more effective neurotoxins that can selectively target dopaminergic neurons in the brain for research purposes.
合成方法
N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)-2-phenoxyacetamide can be synthesized using a variety of methods, including the reaction of phenoxyacetic acid with thionyl chloride to form phenoxyacetyl chloride, which is then reacted with N-methylisothiourea to form this compound. Another method involves the reaction of phenoxyacetic acid with thionyl chloride to form phenoxyacetyl chloride, which is then reacted with N-methyl-N-nitrosourea to form this compound.
科学研究应用
N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)-2-phenoxyacetamide has been widely used in scientific research to study Parkinson's disease and related disorders. It is commonly used to induce Parkinson's disease-like symptoms in animal models, which allows researchers to study the disease's progression and test potential treatments. This compound has also been used to study the role of dopamine in the brain and to investigate the mechanisms underlying neurodegeneration.
属性
IUPAC Name |
N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-14(8-9-20(17,18)11-14)15(2)13(16)10-19-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRXSOPZSNVTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)N(C)C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

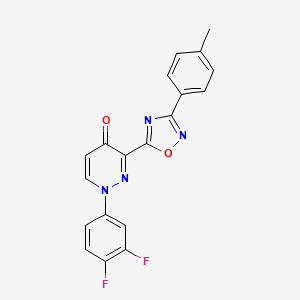
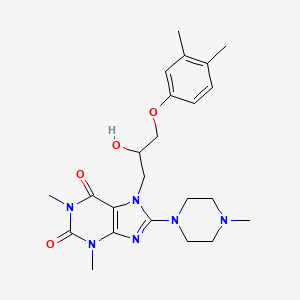
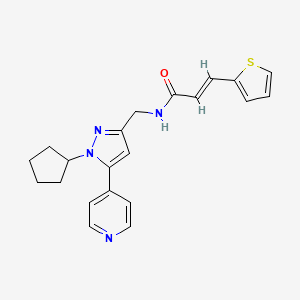

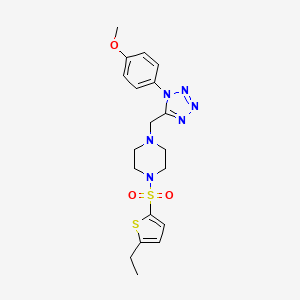
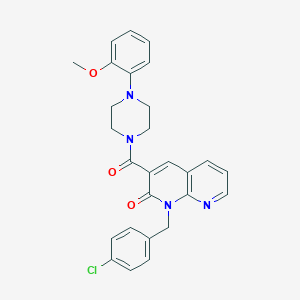
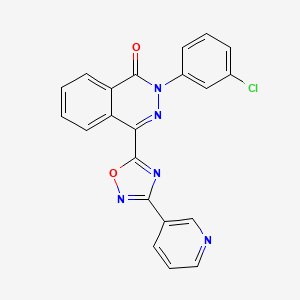
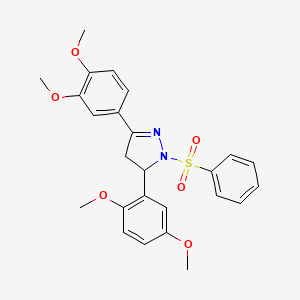
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2597782.png)
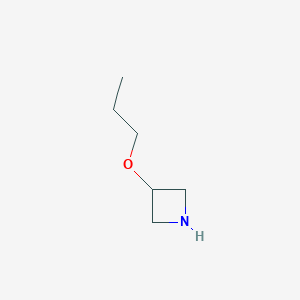
![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2597784.png)
![1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]benzimidazole](/img/structure/B2597787.png)
